![molecular formula C14H13Cl2N3O B6635933 N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B6635933.png)
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide, commonly known as DCP-TA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCP-TA is a heterocyclic compound that has been synthesized using different methods.
作用机制
The mechanism of action of DCP-TA is not fully understood. However, it is believed to work by targeting the DNA of cancer cells and inducing cell death. DCP-TA has been shown to bind to the minor groove of DNA and disrupt the DNA helix structure. This leads to the inhibition of DNA replication and transcription, ultimately leading to cell death. DCP-TA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
DCP-TA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models. DCP-TA has been shown to bind to the minor groove of DNA and disrupt the DNA helix structure. This leads to the inhibition of DNA replication and transcription, ultimately leading to cell death. DCP-TA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
实验室实验的优点和局限性
DCP-TA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. DCP-TA has also been shown to improve cognitive function and reduce neuroinflammation in animal models. However, there are some limitations to using DCP-TA in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on DCP-TA. One area of research is in the development of new cancer treatments. DCP-TA has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer drugs. Another area of research is in the treatment of neurological disorders. DCP-TA has been shown to improve cognitive function and reduce neuroinflammation in animal models, and further research could lead to the development of new treatments for Alzheimer's disease and Parkinson's disease. Finally, there is potential for DCP-TA to be used in other areas of research, such as in the development of new materials or as a tool for studying DNA structure and function.
Conclusion
In conclusion, DCP-TA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods, and has been studied extensively for its potential applications in cancer treatment and the treatment of neurological disorders. DCP-TA works by targeting the DNA of cancer cells and inducing cell death, and has several biochemical and physiological effects. While there are some limitations to using DCP-TA in lab experiments, there are several future directions for research on this compound.
合成方法
DCP-TA can be synthesized using different methods. One of the commonly used methods is the reaction of 3,4-dichloroaniline and 2-aminopyridine with dimethylformamide as the solvent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. Other methods include the reaction of 3,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a base, and the reaction of 2-chloro-3,4-difluoroaniline with 2-aminopyridine in the presence of a palladium catalyst.
科学研究应用
DCP-TA has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. DCP-TA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by targeting the DNA of cancer cells and inducing cell death. DCP-TA has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-12-2-1-10(6-13(12)16)18-14(20)9-3-4-19-8-17-7-11(19)5-9/h1-2,6-9H,3-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIVOTLMGXSBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CC1C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


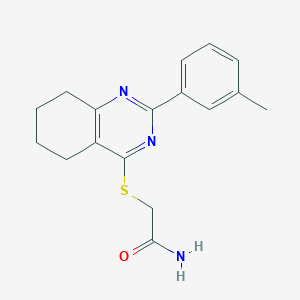
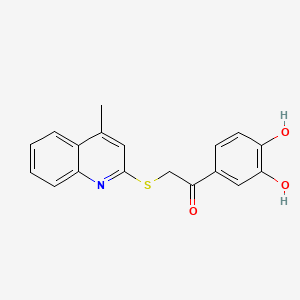

![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid](/img/structure/B6635885.png)
![N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
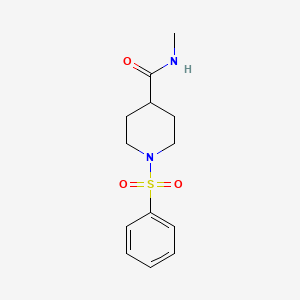
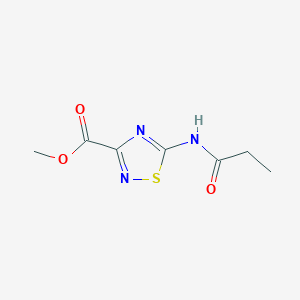
![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
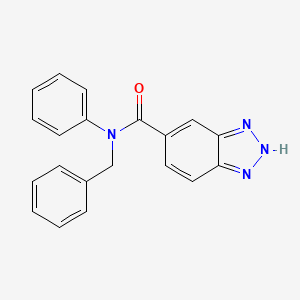
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)